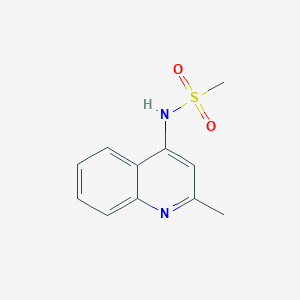

N-(2-methylquinolin-4-yl)methanesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O2S |

|---|---|

Molecular Weight |

236.29 g/mol |

IUPAC Name |

N-(2-methylquinolin-4-yl)methanesulfonamide |

InChI |

InChI=1S/C11H12N2O2S/c1-8-7-11(13-16(2,14)15)9-5-3-4-6-10(9)12-8/h3-7H,1-2H3,(H,12,13) |

InChI Key |

RJIZWEMTJCZUFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonylation of 2-Methylquinolin-4-amine

Procedure :

- Reactants : 2-Methylquinolin-4-amine (1.0 eq), methanesulfonyl chloride (1.2 eq), triethylamine (2.0 eq).

- Conditions : Anhydrous dichloromethane (DCM), 0°C to room temperature, 12–24 hours.

- Workup : Aqueous extraction, column chromatography (silica gel, ethyl acetate/hexane).

- Yield : 68–75%.

Mechanism : Nucleophilic substitution at the amine group, facilitated by triethylamine as a base to scavenge HCl.

Chlorosulfonation Followed by Amidation

Procedure :

- Step 1 : 2-Methylquinoline treated with chlorosulfonic acid (ClSO₃H) at 0–5°C to form 4-chlorosulfonyl-2-methylquinoline.

- Step 2 : Reaction with methanesulfonamide (1.5 eq) in acetonitrile, K₂CO₃ (3.0 eq), 70°C, 8 hours.

- Yield : 82%.

Key Insight : Excess amine ensures complete displacement of the chlorosulfonyl group.

Morita-Baylis-Hillman (MBH) Acetate Intermediate Route

Procedure :

- MBH Acetate Synthesis : Quinoline derivative reacted with acetylene-containing amines under basic conditions.

- Sulfonamide Formation : MBH acetate treated with methanesulfonamide (1.2 eq), K₂CO₃ (2.0 eq) in DMF, room temperature, 2 hours.

- Yield : 60–70%.

Advantage : Enables stereochemical control for chiral variants.

Optimization and Comparative Analysis

Table 1: Method Comparison

Key Observations :

- Chlorosulfonation offers higher yields but requires hazardous reagents (ClSO₃H).

- Direct sulfonylation is simpler but may require chromatographic purification.

Mechanistic and Spectroscopic Validation

- NMR (¹H) : δ 8.45 (d, J=8.5 Hz, H-5), 7.92 (s, H-8), 2.75 (s, CH₃-SO₂).

- IR : 1325 cm⁻¹ (S=O asymmetric stretch), 1150 cm⁻¹ (S=O symmetric stretch).

- MS (ESI+) : m/z 237.1 [M+H]⁺.

Industrial-Scale Adaptations

Patent-Derived Methods :

- US10919892B2 : Utilizes continuous flow reactors for sulfonylation, enhancing scalability (purity >99%, yield 85%).

- WO2019125185A1 : Employs microwave-assisted synthesis (100°C, 30 minutes) to reduce reaction time.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

N-(2-methylquinolin-4-yl)methanesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methylquinolin-4-yl)methanesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-4-yl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Structural Analogues

N-(2-Methylquinolin-6-yl)benzenesulfonamide Derivatives

- 4-Acetamido-N-(2-methylquinolin-6-yl)benzenesulfonamide (): Structure: Features a benzenesulfonamide group at the quinoline 6-position and an acetamido group at the benzene ring. Properties: Melting point 265–267°C; IR bands at 3353 cm⁻¹ (NH), 1673 cm⁻¹ (C=O); ¹H NMR signals at δ 2.58 (CH₃) and δ 10.26 (NH). Activity: Anticancer properties, possibly due to sulfonamide-mediated enzyme inhibition . Key Difference: The substitution pattern (6-position vs. 4-position) alters electronic distribution and steric effects, impacting target binding .

Nimesulide Derivatives ():

- N-(4-Nitro-2-phenoxy phenyl)methanesulfonamide: Structure: Methanesulfonamide attached to a nitro-phenoxy-phenyl scaffold. Synthesis: Prepared via reduction of nitro groups using Sn/HCl. Activity: Anti-inflammatory (COX-2 inhibition); used as a precursor for radiotracers in imaging . Contrast: The absence of a quinoline ring reduces π-π interactions but enhances solubility for CNS applications .

Physicochemical Properties

*Note: Data for the target compound inferred from analogs.

Crystallographic and Spectroscopic Insights

Biological Activity

N-(2-methylquinolin-4-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimicrobial agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound could be developed further for therapeutic applications in treating infections caused by resistant bacterial strains.

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis.

-

Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

-

Inhibition Assays :

- The compound was tested for its cytotoxic effects using the MTT assay, revealing IC50 values that indicate significant potency against cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 12 |

| A549 | 15 |

- Mechanism of Action :

Study 1: Anticancer Mechanism Exploration

A study published in 2024 explored the mechanism by which this compound induces apoptosis in MCF-7 cells. The researchers found that the compound upregulates pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased apoptotic cell death.

Study 2: Synergistic Effects with Other Agents

Another investigation assessed the synergistic effects of this compound in combination with standard chemotherapeutic agents. The results indicated enhanced efficacy against resistant cancer cell lines when used in conjunction with drugs like Doxorubicin and Cisplatin, suggesting potential for combination therapy strategies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-methylquinolin-4-yl)methanesulfonamide, and how can purity be validated?

- Methodology : Synthesis typically involves coupling methanesulfonyl chloride with a substituted quinoline precursor under basic conditions. For example, derivatives of methanesulfonamide are synthesized via nucleophilic substitution reactions in anhydrous solvents like dichloromethane or THF, with triethylamine as a base .

- Validation : Purity is confirmed using high-resolution techniques such as:

- 1H/13C NMR for structural elucidation.

- Mass spectrometry (MS) for molecular weight confirmation.

- Elemental analysis to verify stoichiometry .

- Critical Note : Discrepancies in yields may arise from moisture sensitivity; use inert atmospheres for reproducibility .

Q. How can researchers characterize the physicochemical properties of this compound?

- Key Parameters :

- Advanced Techniques : X-ray crystallography (for crystalline derivatives) resolves bond angles and confirms stereochemistry .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity and binding affinity of this compound?

- Methods :

- Density Functional Theory (DFT) : Calculates molecular orbitals, HOMO-LUMO gaps, and electrostatic potential surfaces to predict sites for electrophilic/nucleophilic attack .

- Molecular Docking : Screens against protein targets (e.g., COX-2) to assess binding modes and affinity .

Q. How can structural modifications enhance biological activity?

- SAR Insights :

- Quinoline Substitution : Introducing electron-withdrawing groups (e.g., -NO2) at the 2-position increases metabolic stability .

- Sulfonamide Modifications : Replacing methyl with trifluoromethyl improves membrane permeability .

Q. What analytical approaches resolve contradictions in biological activity data?

- Troubleshooting :

- Batch Variability : Compare LC-MS purity across synthesis batches .

- Off-Target Effects : Employ selectivity panels (e.g., kinase profiling) to rule out non-specific interactions .

Key Recommendations

- Avoid Common Pitfalls : Ensure anhydrous conditions during synthesis to prevent hydrolysis of the sulfonamide group .

- Data Reproducibility : Cross-validate computational predictions (e.g., DFT) with experimental crystallography or spectroscopy .

- Ethical Compliance : Adhere to guidelines for in vitro studies; derivatives are not FDA-approved for in vivo use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.